Methallyl cyanide
Overview
Description
. It is a colorless liquid with a pungent odor and is used in various chemical synthesis processes. Methallyl cyanide is a nitrile, which means it contains a cyano group (-CN) attached to an alkyl group.
Mechanism of Action
Target of Action
Methallyl cyanide, also known as 3-methylbut-3-enenitrile , is a chemical compound with the formula C5H7N Cyanide compounds typically target cytochrome c oxidase, a key enzyme in the electron transport chain, thereby inhibiting cellular respiration .
Mode of Action
Cyanide compounds generally inhibit cytochrome c oxidase, disrupting the electron transport chain and causing cellular hypoxia and cytotoxic anoxia .
Biochemical Pathways
A study on the breakdown of methyl cyanide (acetonitrile) in bacteria suggests that it is metabolized to citrate, succinate, fumarate, malate, glutamate, pyrrolidonecarboxylic acid, and aspartate .
Pharmacokinetics
Cyanide compounds are known to be rapidly absorbed, distributed throughout the body, and metabolized, leading to a short half-life .
Result of Action
The inhibition of cytochrome c oxidase by cyanide compounds can result in cellular hypoxia and cytotoxic anoxia, which can eventually lead to death .
Action Environment
Cyanide compounds are known to be volatile and reactive, which can affect their behavior in different environments .
Preparation Methods
Methallyl cyanide can be synthesized through several methods. One common method involves the chlorination of isobutene to produce isobutene chloride, which is then hydrolyzed under alkaline conditions to generate methallyl alcohol. This alcohol is subsequently dehydrated to form this compound . Another method involves the reaction of methallyl chloride with sodium cyanide in the presence of a phase transfer catalyst .
Chemical Reactions Analysis
Methallyl cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form methallyl alcohol or methacrylic acid under specific conditions.
Reduction: It can be reduced to form methallylamine using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium cyanide . The major products formed from these reactions include methallyl alcohol, methacrylic acid, and methallylamine .
Scientific Research Applications
Methallyl cyanide has several applications in scientific research:
Comparison with Similar Compounds
Methallyl cyanide is similar to other nitriles, such as acrylonitrile and crotonitrile. it is unique due to its specific structure and reactivity. Unlike acrylonitrile, which is used primarily in the production of plastics and synthetic fibers, this compound is more commonly used in organic synthesis and as a chemical intermediate . Crotonitrile, on the other hand, has a different alkyl group attached to the cyano group, leading to different reactivity and applications .
Similar compounds include:
Acrylonitrile: Used in the production of plastics and synthetic fibers.
Crotonitrile: Used in organic synthesis and as a chemical intermediate.
Methacrylonitrile: Used in the production of polymers and resins.
Properties
IUPAC Name |
3-methylbut-3-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-5(2)3-4-6/h1,3H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQDAVBXDLGCID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197306 | |
Record name | Methallyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4786-19-0 | |
Record name | 3-Methyl-3-butenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4786-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methallyl cyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004786190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methallyl cyanide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163366 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methallyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHALLYL CYANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJF04I7OGH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Methallyl Cyanide and how does it contribute to the flavor of rapeseed oil?
A: this compound (3-Methyl-3-butenenitrile) is a volatile organic compound belonging to the nitrile group. It is a significant contributor to the characteristic flavor of rapeseed oil, often described as pungent or nutty. It originates from the degradation of glucosinolates, natural components found in rapeseed, during the oil extraction process [, , , , , ].
Q2: How does microwave pretreatment of rapeseeds impact the levels of this compound in the extracted oil?
A: Research has shown that microwave pretreatment of rapeseeds prior to oil extraction significantly reduces the amount of the pungent compound 4-isothiocyanato-1-butene while increasing the concentration of this compound, which possesses a less pungent profile. This alteration leads to a more desirable flavor profile in the final rapeseed oil product [].
Q3: Can geographical origin influence the concentration of this compound in rapeseed oil?
A: Yes, studies comparing volatile profiles of rapeseed oils from different regions have found variations in this compound content. This suggests that geographical origin, likely influenced by variations in cultivars and environmental factors, plays a role in the final flavor profile of the oil [].
Q4: What analytical techniques are commonly used to identify and quantify this compound in rapeseed oil?
A: Gas chromatography-mass spectrometry (GC-MS) is widely employed for identifying and quantifying this compound in rapeseed oil. The technique is often paired with headspace solid-phase microextraction (HS-SPME) for efficient sample preparation [, , , ]. Flash gas chromatography (GC) electronic nose systems have also been explored as a potential method for identifying the geographical origin of flavored rapeseed oil based on its volatile profile, which includes this compound [].
Q5: What other volatile compounds, besides this compound, contribute significantly to the overall flavor profile of rapeseed oil?
A5: Apart from this compound, other key volatile compounds that significantly influence the flavor of rapeseed oil include:
- Glucosinolate degradation products: 4-(methylthio)-butanenitrile, 3-phenyl propionitrile, 4-isothiocyanato-1-butene, 5-cyano-1-pentene, benzenepropanenitrile, 2-Phenylethyl isothiocyanate, and allyl isothiocyanate. [, , , , ]
- Aldehydes: Nonanal, 3-furaldehyde, 5-methyl-2-furancarboxaldehyde, 2,4-heptadienal, (E,E)-2,4-decadienal, benzaldehydroxy-3,5-demethoxy [, , ]
- Alcohols: 1,5-hexadien-3-ol, 2-furanmethanol [, ]
- Pyrazines: 2,5-dimethyl-pyrazine, 2,6-dimethyl-pyrazine, 3-ethyl-2,5-methylpyrazine [, , ]
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